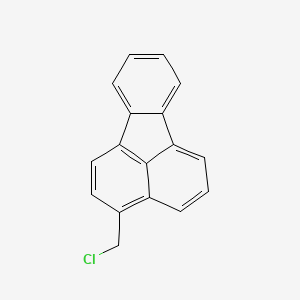

3-Chloromethylfluoranthene

Description

Contextual Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Fundamental and Applied Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a major class of organic compounds composed of two or more fused aromatic rings. wikipedia.orgenvironment-agency.gov.uk Their structure, which consists of multiple fused benzene-like rings, results in unique electronic and structural properties stemming from their extended π-electron systems. fiveable.melibretexts.org These compounds are uncharged, non-polar, and typically planar. wikipedia.org The physicochemical properties of PAHs, such as aqueous solubility and vapor pressure, vary with their molecular weight. chemistry-matters.comnih.gov Low molecular weight PAHs (LMW PAHs) consist of two or three rings, while high molecular weight PAHs (HMW PAHs) contain four or more. chemistry-matters.com

PAHs are significant in fundamental chemistry due to their aromaticity, which can be understood through concepts like Clar's rule, stating that the resonance structure with the most disjoint benzene-like sextets is most characteristic of the compound's properties. wikipedia.org They are found naturally in fossil fuels like coal and oil and are also formed during the incomplete combustion of organic materials such as wood, fossil fuels, and biomass. wikipedia.orgenvironment-agency.gov.ukoregonstate.edu This makes them widespread in the environment, where they are studied in environmental chemistry to understand their persistence and behavior. fiveable.me The distribution of different PAHs can serve as a chemical fingerprint to identify sources of contamination, distinguishing between natural (diagenic) and combustion-related (pyrogenic) origins. chemistry-matters.comnih.gov In applied chemistry, PAHs are investigated for their potential in materials science, where modifying their structures can lead to compounds with unique optical and electronic properties suitable for technological applications. ontosight.ai

Historical Trajectories of Research on Halomethylated PAHs within Organic Chemistry

Research into halogenated derivatives of PAHs, particularly halomethylated PAHs, has been a specific focus within organic chemistry, driven by the need to understand how functionalization alters the properties of the parent hydrocarbon. The introduction of a halomethyl group (-CH2X, where X is a halogen) can significantly change a PAH's reactivity and biological activity compared to the parent molecule. ontosight.ai

A notable area of investigation has been the mutagenic properties of these compounds. Studies in the early 1990s systematically explored the mutagenicity of various isomers of bromomethylfluoranthene and chloromethylfluoranthene. researchgate.netresearchgate.net Research conducted by James Ball and Willie C. Young involved determining the mutagenicity of five isomers of both chloromethylfluoranthene and bromomethylfluoranthene using the Ames assay. researchgate.net Their findings revealed a wide range of mutagenic activity among the isomers, with 8-chloromethylfluoranthene (B10396) being particularly potent in the Salmonella typhimurium strain TA98. researchgate.net

These experimental studies were often coupled with theoretical electronic structure calculations using semi-empirical methods like MNDO and PM3 to estimate the reactivity of the compounds. researchgate.net The research aimed to correlate chemical reactivity—such as the stability of the carbocation formed upon losing the halide—with the observed mutagenic effects. researchgate.net Interestingly, these studies found that the most reactive or the most stable halomethylfluoranthenes were not necessarily the most mutagenic, indicating a complex relationship between chemical structure and biological activity. researchgate.net This line of inquiry highlights a historical trajectory focused on structure-activity relationships, using halomethylated PAHs as model compounds to probe the mechanisms of chemical carcinogenesis.

Rationale for Exhaustive Scholarly Investigation of 3-Chloromethylfluoranthene

The scholarly investigation of this compound is driven by its utility in two distinct but important areas of chemical research: understanding the fundamental mechanisms of genotoxicity of PAH derivatives and its role as a synthetic intermediate in materials science.

As a member of the chloromethylfluoranthene isomer group, the 3-substituted variant is a key compound in studies aimed at elucidating structure-mutagenicity relationships. researchgate.netresearchgate.net Research has shown that the position of the chloromethyl group on the fluoranthene (B47539) nucleus significantly influences its mutagenic potential. researchgate.net While isomers like 8-chloromethylfluoranthene were found to be highly mutagenic, the reactivity and biological activity of each isomer contribute to a more comprehensive understanding of how PAHs exert their effects. researchgate.net Investigations into the relative stability of the carbocation formed from 2-chloromethylfluoranthene, for example, have been part of efforts to correlate electronic structure with mutagenicity. researchgate.net Studying isomers like this compound provides crucial data points for developing and testing models that predict the toxic potential of complex PAH mixtures found in the environment.

Beyond toxicology, this compound and its derivatives are valuable building blocks in synthetic organic chemistry and materials science. Halomethylated PAHs are reactive compounds that can be used to introduce the larger PAH moiety into other structures. For instance, related dichloromethylated fluoranthenes have been synthesized and used as monomers for the creation of novel conjugated polymers, such as poly(p-fluoranthene vinylene). uhasselt.beamazonaws.com These polymers are of interest for their optical and electronic properties, with potential applications in light-emitting diodes and other organic electronics. uhasselt.be The chloromethyl group provides a reactive handle for polymerization and other chemical modifications, making this compound a target for synthesis and a useful intermediate for creating more complex, functional materials based on the fluoranthene core.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 957-52-8 guidechem.com |

| Molecular Formula | C₁₇H₁₁Cl |

| Molecular Weight | 250.72 g/mol |

| Appearance | Solid |

| Synonyms | 3-(Chloromethyl)-Fluoranthene guidechem.com |

Table 2: Mutagenicity of Chloromethylfluoranthene Isomers in the Ames Assay (Salmonella typhimurium strain TA98, without S9 mix)

| Compound | Mutagenicity (revertants/nmol) |

|---|---|

| 8-Chloromethylfluoranthene | ~6000 researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

957-52-8 |

|---|---|

Molecular Formula |

C17H11Cl |

Molecular Weight |

250.7 g/mol |

IUPAC Name |

3-(chloromethyl)fluoranthene |

InChI |

InChI=1S/C17H11Cl/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2 |

InChI Key |

HNQCQEGJQSCZMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Derivatization of 3 Chloromethylfluoranthene

Established Synthetic Pathways for 3-Chloromethylfluoranthene

The synthesis of this compound can be approached through two main strategies: the direct introduction of a chloromethyl group onto the fluoranthene (B47539) core or a multi-step sequence involving the functionalization of a pre-existing substituent.

Direct Halomethylation Procedures on the Fluoranthene Core

Direct chloromethylation of aromatic compounds, a reaction of significant synthetic importance, allows for the introduction of a chloromethyl group that can be readily converted into other functionalities such as hydroxymethyl, cyanomethyl, or formyl groups. thieme-connect.de The most common method for this transformation is the Blanc chloromethylation. wikipedia.org

This electrophilic substitution reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. thieme-connect.dewikipedia.org The reaction proceeds via the protonation of formaldehyde, which generates a highly electrophilic species that is attacked by the π-electrons of the aromatic ring. The resulting benzyl (B1604629) alcohol is then rapidly converted to the corresponding chloride in the acidic medium. wikipedia.org

For polycyclic aromatic hydrocarbons (PAHs) like fluoranthene, the reaction conditions must be carefully controlled. Highly reactive PAHs have a tendency to form diarylmethane byproducts through subsequent Friedel-Crafts alkylation with the newly formed chloromethyl derivative. thieme-connect.dewikipedia.org While specific studies on the direct chloromethylation of fluoranthene to yield the 3-isomer are not extensively detailed in readily available literature, the known reactivity of the fluoranthene nucleus suggests that electrophilic attack occurs preferentially at the C3 position. nagoya-u.ac.jp Therefore, a controlled Blanc reaction is a plausible, albeit potentially low-yielding, route to this compound.

Table 1: Reagents for Direct Chloromethylation (Blanc Reaction)

| Reagent | Function |

|---|---|

| Fluoranthene | Substrate |

| Formaldehyde (or Paraformaldehyde) | Source of the methylene (B1212753) group |

| Hydrogen Chloride (HCl) | Source of chlorine and acid catalyst |

Multi-step Synthesis via Precursor Functionalization

A more controlled and regioselective approach to this compound involves a multi-step synthesis starting from the fluoranthene core. This strategy leverages well-established reactions to build the desired functionality at the C3 position. A common and effective pathway begins with the formylation of fluoranthene.

Step 1: Formylation of Fluoranthene The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.org The resulting electrophilic chloroiminium ion is attacked by the aromatic ring. nrochemistry.com Subsequent hydrolysis during workup yields the aldehyde. wikipedia.org The reaction with fluoranthene is known to be regioselective, producing 3-formylfluoranthene (also known as fluoranthene-3-carbaldehyde) in good yields. chemicalbook.comtandfonline.comsciforum.net

Step 2: Reduction of 3-Formylfluoranthene The resulting 3-formylfluoranthene can be selectively reduced to the corresponding alcohol, 3-(hydroxymethyl)fluoranthene. Standard reducing agents for converting aldehydes to primary alcohols, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, are suitable for this transformation. This step proceeds with high efficiency and typically does not affect the aromatic core.

Step 3: Conversion to this compound The final step involves the conversion of the primary alcohol, 3-(hydroxymethyl)fluoranthene, to the target chloride. This is a classic transformation commonly achieved using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The reaction with thionyl chloride, often performed in the presence of a small amount of a base like pyridine, is particularly effective for converting primary alcohols to alkyl chlorides.

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The purification of polycyclic aromatic hydrocarbons and their derivatives is crucial for obtaining materials with well-defined properties. Common techniques employed for the isolation of this compound and its synthetic intermediates include column chromatography, recrystallization, and thin-layer chromatography (TLC). acs.orgnih.gov

Column Chromatography: This is a primary tool for separating the desired product from unreacted starting materials and byproducts. For PAHs, silica (B1680970) gel or alumina (B75360) are common stationary phases. acs.org A gradient of nonpolar to moderately polar solvents, such as hexane (B92381) and dichloromethane, is typically used for elution.

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the mother liquor.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for identifying the appropriate solvent system for column chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. Reversed-phase columns are often used for the separation of PAHs. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This analytical technique is used to verify the purity and confirm the identity of the final product and intermediates. nih.gov

These methods, often used in combination, allow for the isolation of this compound with high purity, which is essential for its use in subsequent derivatization strategies. nih.gov

Designed Derivatization Strategies for Structural Modification of this compound

The presence of both a reactive chloromethyl group and an extended aromatic system makes this compound a versatile building block for the synthesis of more complex molecules.

Nucleophilic Substitution Reactions on the Chloromethyl Group

The chloromethyl group on the fluoranthene core behaves as a benzylic halide. Benzylic halides are particularly reactive towards nucleophilic substitution because they can react via both Sₙ1 and Sₙ2 mechanisms. ucalgary.caspcmc.ac.in The primary nature of the carbon favors the Sₙ2 pathway, while the potential for a resonance-stabilized benzylic-type carbocation allows for an Sₙ1 pathway, especially with weaker nucleophiles or in polar, protic solvents. ucalgary.caspcmc.ac.in This reactivity allows for the facile introduction of a wide variety of functional groups. doubtnut.com

Table 2: Examples of Nucleophilic Substitution on this compound

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether (-CH₂OR) |

| Carboxylate (RCOO⁻) | Sodium Acetate (CH₃COONa) | Ester (-CH₂OOCR) |

| Ammonia (B1221849) (NH₃) | Ammonia (NH₃) | Primary Amine (-CH₂NH₂) |

These substitution reactions provide a powerful toolkit for modifying the substituent at the 3-position, enabling the synthesis of a diverse library of fluoranthene derivatives with tailored electronic and physical properties.

Electrophilic Aromatic Substitution Reactions on the Fluoranthene Nucleus

Further functionalization of this compound can be achieved through electrophilic aromatic substitution on the fluoranthene nucleus itself. The position of the second substitution is governed by the directing effects of the existing chloromethyl group and the inherent reactivity of the different positions on the fluoranthene ring system.

The chloromethyl group (-CH₂Cl) is generally considered a weakly deactivating group due to the inductive electron-withdrawing effect of the chlorine atom. In simpler aromatic systems, such groups are typically ortho, para-directors. libretexts.orgorganicchemistrytutor.com In the fluoranthene system, which has multiple non-equivalent positions, predicting the exact site of substitution is more complex. The most reactive positions in unsubstituted fluoranthene for electrophilic attack are C3, C8, C1, and C7. nih.gov

Given that the C3 position is already occupied, the incoming electrophile would be directed to other activated positions. The deactivating nature of the -CH₂Cl group would likely steer the electrophile away from the adjacent C2 and C4 positions. Therefore, electrophilic attack is most probable at the C8 or C1 positions in the other rings of the fluoranthene system. The precise product distribution would depend on the specific electrophile and reaction conditions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents | Predicted Major Product Position(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | C8, C1 |

| Halogenation | Br⁺ / Cl⁺ | Br₂, FeBr₃ / Cl₂, AlCl₃ | C8, C1 |

| Sulfonation | SO₃ | Fuming H₂SO₄ | C8, C1 |

These reactions are often limited by the directing effects of the substituents and can sometimes require harsh conditions, especially for deactivated systems. researchgate.net Nevertheless, they offer a pathway to poly-substituted fluoranthene derivatives.

Catalytic Transformations for Functional Group Interconversion

The chloromethyl group in this compound serves as a versatile handle for the introduction of a wide array of functional groups, significantly expanding the accessible chemical space for fluoranthene-based derivatives. Catalytic methods are paramount in achieving these transformations with high efficiency, selectivity, and functional group tolerance. The reactivity of the benzylic chloride in this compound is analogous to other benzylic halides, making it amenable to a variety of catalytic nucleophilic substitution reactions. These transformations are crucial for the strategic derivatization of the fluoranthene core, enabling the synthesis of compounds with tailored electronic, optical, and biological properties.

Key catalytic strategies for the functional group interconversion of the chloromethyl moiety include, but are not limited to, cyanation, amination, and alkoxylation. These reactions typically involve the use of transition metal catalysts or phase-transfer catalysts to facilitate the displacement of the chloride with a variety of nucleophiles.

Catalytic Cyanation

The conversion of the chloromethyl group to a cyanomethyl group is a valuable transformation, as the resulting nitrile can be further elaborated into carboxylic acids, amides, or amines. While direct catalytic cyanation of this compound is not extensively documented in the literature, established palladium- and nickel-catalyzed cyanation methods for aryl and benzylic halides provide a strong basis for its potential transformation. For instance, palladium-catalyzed cyanations using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are well-established for their mild reaction conditions and broad substrate scope. mit.edu Similarly, nickel-catalyzed cyanations offer a cost-effective alternative. organic-chemistry.org Phase-transfer catalysis, employing quaternary ammonium (B1175870) salts to transport the cyanide anion from an aqueous or solid phase to the organic phase containing the substrate, represents another powerful approach for this conversion. spcmc.ac.in

Catalytic Amination

The introduction of nitrogen-containing functional groups is of significant interest for the synthesis of biologically active molecules and functional materials. Catalytic amination of this compound can be envisioned through several routes. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful for forming C-N bonds, although they are more commonly applied to aryl halides rather than benzylic halides. More relevant would be direct nucleophilic substitution with amines or their equivalents, a reaction that can be facilitated by various catalysts. For example, iron-catalyzed reductive amination of aldehydes and ketones to primary amines has been demonstrated, and analogous catalytic systems could potentially be adapted for the direct amination of benzylic halides with ammonia or primary amines. d-nb.info Furthermore, intramolecular C-H amination catalyzed by manganese or ruthenium complexes highlights the ongoing development of advanced catalytic methods for C-N bond formation, which could inspire future strategies for the derivatization of this compound. nih.govrsc.org

Catalytic Alkoxylation and Hydrolysis

The conversion of the chloromethyl group to an alkoxymethyl or hydroxymethyl group can be achieved through catalytic nucleophilic substitution with alcohols or water. While these reactions can sometimes proceed without a catalyst, particularly with more reactive benzylic halides, catalysts can improve reaction rates, yields, and selectivity, especially with less reactive nucleophiles or for achieving milder reaction conditions. Palladium-catalyzed alkoxylation of C(sp³)–H bonds has been reported, showcasing the ability of transition metals to mediate C-O bond formation. rsc.org For the direct substitution of the benzylic chloride, phase-transfer catalysis is a highly effective method for facilitating the reaction with alkoxides or hydroxide ions. The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports the anionic nucleophile into the organic phase, allowing the reaction to proceed under mild, biphasic conditions. spcmc.ac.in Catalytic hydrolysis, on the other hand, can be promoted by solid acid or base catalysts, which can activate either the substrate or the water molecule. semanticscholar.orgrsc.org

The following table summarizes potential catalytic transformations for the functional group interconversion of this compound, based on established methodologies for analogous substrates.

Interactive Data Table: Potential Catalytic Transformations of this compound

| Starting Material | Reagent/Nucleophile | Catalyst Type | Potential Catalyst | Product Functional Group |

| This compound | Sodium Cyanide (NaCN) | Phase-Transfer Catalyst | Quaternary Ammonium Salt | -CH₂CN (Cyanomethyl) |

| This compound | Zinc Cyanide (Zn(CN)₂) | Transition Metal | Palladium or Nickel Complex | -CH₂CN (Cyanomethyl) |

| This compound | Ammonia (NH₃) | Transition Metal | Iron Complex | -CH₂NH₂ (Aminomethyl) |

| This compound | Primary/Secondary Amine | Transition Metal | Palladium or Copper Complex | -CH₂NRR' (Substituted Aminomethyl) |

| This compound | Sodium Alkoxide (NaOR) | Phase-Transfer Catalyst | Quaternary Ammonium Salt | -CH₂OR (Alkoxymethyl) |

| This compound | Alcohol (ROH) | Transition Metal | Palladium Complex | -CH₂OR (Alkoxymethyl) |

| This compound | Sodium Hydroxide (NaOH) | Phase-Transfer Catalyst | Quaternary Ammonium Salt | -CH₂OH (Hydroxymethyl) |

| This compound | Water (H₂O) | Solid Acid/Base | Metal Oxide (e.g., ZrO₂) | -CH₂OH (Hydroxymethyl) |

Fundamental Chemical Reactivity and Detailed Mechanistic Elucidation of 3 Chloromethylfluoranthene

Electrophilic Characteristics and Reaction Pathways of the Chloromethyl Moiety

The chloromethyl group attached to the fluoranthene (B47539) core at the 3-position imparts significant electrophilic character to the benzylic carbon. This reactivity is primarily dictated by the stability of the leaving group (chloride ion) and the electronic influence of the large, fused aromatic fluoranthene system. The primary reaction pathway for this moiety involves nucleophilic substitution, where a nucleophile replaces the chlorine atom. This can proceed through two distinct mechanisms: unimolecular (SN1) and bimolecular (SN2).

The nucleophilic substitution at the chloromethyl group of 3-chloromethylfluoranthene can occur via either an SN1 or SN2 pathway, with the predominant mechanism being influenced by factors such as the solvent, the concentration and strength of the nucleophile, and temperature.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents. Given that this compound is a primary halide, steric hindrance is minimal, which generally favors the SN2 pathway. The reaction rate for an SN2 mechanism is dependent on the concentration of both the substrate (this compound) and the nucleophile.

The SN1 mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. The second step is the rapid attack of this carbocation by a nucleophile. This mechanism is favored by polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate, and by weak nucleophiles. Although primary halides typically disfavor the SN1 pathway due to the instability of primary carbocations, this compound is an exception. The fluoranthene ring system can effectively stabilize the resulting primary benzylic-like carbocation through resonance, making the SN1 pathway a viable and competitive route.

The competition between these two mechanisms is a key feature of the reactivity of this compound.

| Factor | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps, involves carbocation intermediate | One step, concerted reaction |

| Substrate Structure | Favored by substrates that form stable carbocations (e.g., tertiary, benzylic) | Favored by unhindered substrates (e.g., methyl, primary) |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., CN⁻, OH⁻, I⁻) |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) | Favored by polar aprotic solvents (e.g., acetone, DMSO) |

In the context of an SN1 reaction, the loss of the chloride ion from this compound generates the 3-fluoranthenylmethyl carbocation. This carbocation is a primary, benzylic-type cation. The positive charge on the methylene (B1212753) carbon is significantly stabilized by resonance delocalization into the extensive π-electron system of the fluoranthene nucleus. This delocalization spreads the positive charge over multiple carbon atoms within the aromatic rings, reducing the energy of the intermediate and thus lowering the activation energy for its formation.

Carbocation rearrangements, such as hydride or alkyl shifts, are common phenomena where a less stable carbocation rearranges to a more stable one. These shifts typically occur to an adjacent carbon. In the case of the 3-fluoranthenylmethyl carbocation, the positive charge is already on a benzylic-type carbon, which is a position of significant stability. Rearrangement of this carbocation via a hydride shift from the aromatic ring is generally not favored as it would disrupt the aromaticity of the fluoranthene system to form a less stable secondary carbocation on the ring itself. Therefore, the initially formed 3-fluoranthenylmethyl carbocation is unlikely to undergo further rearrangement and will typically be trapped directly by a nucleophile at the methylene carbon.

Intrinsic Reactivity of the Fluoranthene Aromatic System

The fluoranthene core is a polycyclic aromatic hydrocarbon (PAH) consisting of a benzene (B151609) ring and a naphthalene (B1677914) unit fused together. This non-alternant PAH has a complex electronic structure that dictates its reactivity towards electrophiles, as well as its behavior under oxidative and reductive conditions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. In fluoranthene, the positions are not equally reactive. The site of electrophilic attack is determined by the relative stability of the carbocation intermediate (the arenium ion or σ-complex) formed upon attack. Computational and experimental studies, including protonation with superacids, have shown that electrophilic attack on the fluoranthene nucleus occurs preferentially at the C3 position. rsc.org The order of reactivity for the different positions in fluoranthene towards electrophiles has been determined to be 3 > 8 > 7 > 1 > 2. kg.ac.rs

This regioselectivity can be explained by examining the stability of the corresponding arenium ions. When an electrophile attacks the C3 position, the positive charge can be delocalized effectively throughout the naphthalene moiety of the molecule without significantly disrupting the aromaticity of the isolated benzene ring. This leads to a more stable intermediate compared to attack at other positions. For instance, electrophilic nitration of fluoranthene primarily yields 3-nitrofluoranthene (B1196665), with smaller amounts of 8- and 7-nitrofluoranthene (B86040) isomers.

The kinetics of these reactions are influenced by the nature of the electrophile and the reaction conditions. The fused aromatic system of fluoranthene is generally reactive towards strong electrophiles. The rate-determining step is typically the formation of the high-energy arenium ion, which involves the temporary loss of aromaticity. masterorganicchemistry.com

| Position on Fluoranthene Ring | Relative Reactivity toward Electrophiles | Primary Product Example (Nitration) |

|---|---|---|

| C3 | Most Reactive | 3-Nitrofluoranthene (Major Product) |

| C8 | Moderately Reactive | 8-Nitrofluoranthene (Minor Product) |

| C7 | Moderately Reactive | 7-Nitrofluoranthene (Minor Product) |

| C1 | Less Reactive | 1-Nitrofluoranthene (Minor Product) |

| C2 | Least Reactive | - |

The fluoranthene ring system can undergo both oxidation and reduction, transforming the hydrocarbon into various derivatives.

Oxidative transformations often target the electron-rich regions of the PAH. Atmospheric oxidation, for instance, can be initiated by hydroxyl (•OH) radicals. The mechanism involves the addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate can then react further with molecular oxygen, leading to the formation of fluoranthenols, fluoranthenequinones, and ring-opened products like dialdehydes. libretexts.org Chemical oxidation with stronger agents like Cr(VI) or KMnO₄ can lead to more extensive degradation of the aromatic system.

Reductive transformations typically involve the addition of hydrogen across the double bonds of the aromatic system. Catalytic hydrogenation using metals like platinum, palladium, or nickel can sequentially reduce the rings of the fluoranthene system. The conditions of the reaction (temperature, pressure, catalyst) determine the extent of reduction, leading to various dihydro-, tetrahydro-, and perhydrofluoranthene (B108186) derivatives. Chemical reduction, for example using alkali metals in liquid ammonia (B1221849) (Birch reduction), can also lead to partially hydrogenated products, with the regioselectivity depending on the electron density distribution in the aromatic system.

Mechanistic Studies of Adduct Formation with Biological Macromolecules (e.g., Nucleic Acid Constituents, Amino Acid Residues)

This compound, as an electrophilic agent, can react covalently with nucleophilic sites present in biological macromolecules, such as DNA and proteins, to form adducts. The formation of these adducts is a critical mechanism of genotoxicity for many alkylating agents.

The reaction can proceed through either the SN1 or SN2 mechanism described in section 3.1.1. In an SN1 pathway, the compound would first ionize to the resonance-stabilized 3-fluoranthenylmethyl carbocation, which then acts as a potent electrophile that is attacked by nucleophilic centers in macromolecules. In an SN2 pathway, the nucleophilic site on the macromolecule would directly attack the methylene carbon, displacing the chloride ion in a single step.

Adducts with Nucleic Acid Constituents: The most common nucleophilic sites in DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. For many PAHs and their derivatives, the N7 and C8 positions of guanine (B1146940) and the N1 and N3 positions of adenine (B156593) are particularly susceptible to electrophilic attack. For example, studies on the related compound 3-nitrofluoranthene have shown that its reduced metabolite forms a major adduct at the C8 position of deoxyguanosine, resulting in N-(deoxyguanosin-8-yl)-3-aminofluoranthene. masterorganicchemistry.com By analogy, this compound is expected to alkylate DNA bases, with guanine being a likely primary target. The mechanism involves the attack of the nucleophilic nitrogen or carbon of the DNA base on the electrophilic methylene carbon of this compound (or its carbocation), forming a stable covalent bond.

Adducts with Amino Acid Residues: Proteins contain numerous nucleophilic amino acid residues that can serve as targets for alkylation. The most reactive of these are typically the thiol group of cysteine and the imidazole (B134444) ring of histidine, followed by the amino group of lysine (B10760008) and the carboxylate groups of aspartate and glutamate. The high nucleophilicity of the cysteine thiolate anion makes it a prime target for reaction with electrophiles like this compound. The mechanism would involve the attack of the sulfur atom on the benzylic carbon, leading to the formation of a stable thioether linkage and the displacement of the chloride ion. Similarly, the nitrogen atoms in the side chains of lysine and histidine can act as nucleophiles to form covalent adducts.

Characterization of Covalent Bond Formation Pathways

The principal pathway for covalent bond formation involving this compound is nucleophilic substitution. This reaction proceeds via the attack of a nucleophile (Nu:) on the methylene (-CH2-) carbon, leading to the displacement of the chloride ion (Cl-). The reaction can be generalized as:

Fluoranthene-CH₂-Cl + Nu: → Fluoranthene-CH₂-Nu + Cl⁻

The stability of the fluoranthene ring system can influence the specific mechanism, which can follow either an Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular) pathway.

Sₙ1 Mechanism: This pathway involves a two-step process. The first, rate-determining step is the spontaneous dissociation of the chloride ion to form a relatively stable carbocation intermediate (a fluoranthenylmethyl cation). The delocalization of the positive charge across the extensive π-system of the fluoranthene ring provides significant resonance stabilization to this intermediate. The second step is the rapid attack of the nucleophile on the carbocation.

Step 1: Fluoranthene-CH₂-Cl → [Fluoranthene-CH₂]⁺ + Cl⁻ (slow)

Step 2: [Fluoranthene-CH₂]⁺ + Nu: → Fluoranthene-CH₂-Nu (fast)

Sₙ2 Mechanism: This pathway is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. The reaction proceeds through a five-coordinate transition state. This mechanism is favored by strong nucleophiles and in polar aprotic solvents.

The specific pathway taken depends on factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature. For instance, reactions with weak nucleophiles in polar protic solvents that can solvate the leaving group would favor the Sₙ1 pathway. Conversely, strong nucleophiles would favor the Sₙ2 pathway. libretexts.org The general principles of these nucleophilic substitution reactions are well-established for similar activated benzylic and polycyclic aromatic hydrocarbon (PAH) systems. youtube.comyoutube.com

Spectroscopic and Chromatographic Elucidation of Adduct Structures

The structural identification of adducts formed from the reaction of this compound with various nucleophiles relies on a combination of chromatographic separation and spectroscopic characterization techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is often the method of choice for separating the resulting adducts from the reaction mixture, unreacted starting materials, and any side products. The choice of stationary and mobile phases is tailored to the polarity of the specific adducts being analyzed. Gas Chromatography (GC) may also be used for thermally stable and volatile derivatives. acs.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the unambiguous structure determination of covalent adducts. mdpi.comnih.gov Upon formation of an adduct (Fluoranthene-CH₂-Nu), characteristic changes in the NMR spectrum are observed. For example, the chemical shift of the methylene protons (-CH₂-) would change significantly compared to the starting this compound. The specific shift would depend on the electronic nature of the attached nucleophile (Nu). Furthermore, new signals corresponding to the protons and carbons of the nucleophilic moiety would appear in the spectrum. mdpi.comacs.org

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the adducts, thereby confirming successful substitution. mdpi.com The molecular ion peak (M⁺) in the mass spectrum will correspond to the sum of the mass of the 3-fluoranthenylmethyl moiety (C₁₇H₁₁) and the mass of the incorporated nucleophile. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition. Tandem MS (MS/MS) techniques are used to fragment the molecular ion, yielding structural information about the connectivity of the adduct. acs.orgmdpi.com

The table below illustrates the expected mass spectrometric data for hypothetical adducts of this compound.

| Nucleophile (Nu:) | Adduct Structure | Formula of Adduct | Expected Molecular Weight ( g/mol ) |

| Hydroxide (B78521) (OH⁻) | 3-(Hydroxymethyl)fluoranthene | C₁₇H₁₂O | 232.28 |

| Cyanide (CN⁻) | 3-(Cyanomethyl)fluoranthene | C₁₈H₁₁N | 241.29 |

| Methoxide (CH₃O⁻) | 3-(Methoxymethyl)fluoranthene | C₁₈H₁₄O | 246.30 |

| Aniline (C₆H₅NH₂) | N-(Fluoranthen-3-ylmethyl)aniline | C₂₃H₁₇N | 319.40 |

This is an interactive data table. Users can sort columns to compare data.

Quantitative Determination of Reaction Kinetics and Thermodynamic Parameters

The quantitative study of reactions involving this compound provides insight into the reaction rates and the energetic favorability of adduct formation.

Reaction Kinetics: The kinetics of the nucleophilic substitution reaction can be monitored by tracking the concentration of the reactant or the product over time. This is typically achieved using spectroscopic methods like UV-Vis spectrophotometry or chromatography (HPLC). For an Sₙ2 reaction, the rate law is expected to be second order, being first order in both this compound and the nucleophile:

Rate = k[Fluoranthene-CH₂-Cl][Nu:]

For an Sₙ1 reaction, the rate law is first order, depending only on the concentration of the substrate, as the initial ionization is the slow, rate-determining step:

Rate = k[Fluoranthene-CH₂-Cl]

The rate constant (k) can be determined experimentally at various temperatures to calculate the activation energy (Ea) of the reaction using the Arrhenius equation.

Thermodynamic Parameters: The thermodynamic feasibility of the reaction is determined by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters can be calculated from experimental data or estimated using computational chemistry methods. nih.govresearchgate.net A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) indicates whether the reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). The formation of a new covalent bond and the release of a stable chloride ion generally result in an exothermic reaction.

The following table presents hypothetical kinetic and thermodynamic data for the reaction of this compound with a generic nucleophile "Nu:", illustrating the type of data obtained from such studies.

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| 298 | 0.015 | -25.5 | -45.0 | -65.4 |

| 308 | 0.042 | -26.2 | -45.0 | -65.4 |

| 318 | 0.110 | -26.8 | -45.0 | -65.4 |

| 328 | 0.275 | -27.5 | -45.0 | -65.4 |

This interactive table provides illustrative data. ΔH and ΔS are assumed to be constant over this temperature range.

Environmental Transformation Pathways and Abiotic/biotic Chemical Fate of 3 Chloromethylfluoranthene

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves chemical and physical processes that transform 3-Chloromethylfluoranthene without the direct involvement of living organisms. These mechanisms are crucial in initiating the breakdown of this compound in environments such as the atmosphere, water, and soil surfaces.

Photolytic degradation, driven by solar radiation, is a significant abiotic pathway for PAHs. The photodegradation of chlorinated PAHs can be enhanced by the presence of certain mineral surfaces and humidity. nih.gov For this compound, direct photolysis would involve the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent bond cleavage. The chloromethyl group is a potential site for photolytic cleavage, which could lead to the formation of a fluoranthenylmethyl radical and a chlorine radical.

Indirect or photosensitized reactions can also occur, where naturally occurring substances in the environment, such as humic acids, absorb light energy and transfer it to the this compound molecule, leading to its degradation. Light irradiation can also promote the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (•O2-), which can then attack the PAH structure. nih.gov Studies on other chlorinated PAHs have shown that photodegradation is often initiated by the substitution of the chlorine group by a hydroxyl radical. nih.gov The degradation of PAHs like phenanthrene (B1679779) on soil surfaces has been observed to follow pseudo-first-order kinetics, with the rate increasing with irradiation intensity. atlantis-press.com

Table 1: Postulated Photolytic Degradation Products of this compound

| Precursor Compound | Postulated Primary Photoproducts | Secondary Products |

|---|---|---|

| This compound | 3-Hydroxymethylfluoranthene | Fluoranthene-3-carboxaldehyde, Fluoranthene-3-carboxylic acid |

| Fluoranthenylmethyl radical | Dimeric products |

This table is illustrative and based on general principles of PAH photodegradation, as specific data for this compound is not available.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The chloromethyl group of this compound is susceptible to hydrolysis, which would involve the nucleophilic substitution of the chlorine atom by a hydroxyl group. This reaction would convert this compound into 3-Hydroxymethylfluoranthene. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. Generally, the C-Cl bond in benzylic chlorides (such as the chloromethyl group attached to the aromatic fluoranthene (B47539) ring system) is more readily hydrolyzed than the C-Cl bond in aryl chlorides where the chlorine is directly attached to the aromatic ring. savemyexams.com

Solvolysis is a more general term for reactions with a solvent, where water is just one possibility. In different environmental matrices, other nucleophilic species could potentially displace the chloride ion. While specific kinetic data for this compound is not available, the hydrolysis of the chloromethyl group is expected to be a relevant transformation pathway in aqueous environments.

In the environment, this compound can be oxidized by various reactive oxygen species (ROS), including hydroxyl radicals (•OH), ozone (O3), and hydrogen peroxide (H2O2). mdpi.com The reaction with hydroxyl radicals is considered a dominant atmospheric oxidation pathway for PAHs. nih.gov The OH radical can add to the aromatic rings of the fluoranthene moiety or abstract a hydrogen atom from the chloromethyl group. Addition to the aromatic system leads to the formation of hydroxylated derivatives, which can undergo further oxidation to form quinones and ring-opened products like dialdehydes. nih.gov

The oxidation of fluoranthene by OH radicals has been studied, and it is expected that this compound would undergo similar reactions. nih.gov The presence of the chloromethyl group might influence the position of the radical attack on the aromatic rings due to electronic effects. Fenton-like reactions, involving hydrogen peroxide and transition metals like iron, can also generate hydroxyl radicals and contribute to the degradation of this compound in soil and water. semanticscholar.org The oxidation of PAHs by ROS can lead to the formation of a complex mixture of products, some of which may be more toxic than the parent compound. nih.gov

Biotic Transformation Mechanisms in Environmental Systems (Microbial and Enzymatic Conversions)

Biotic transformation, or biodegradation, is a critical process in the removal of persistent organic pollutants from the environment. Microorganisms, particularly bacteria and fungi, play a key role in the breakdown of PAHs and their derivatives.

The microbial degradation of fluoranthene has been extensively studied, and it is likely that this compound is degraded via similar pathways. pjoes.comresearchgate.netresearchgate.net The initial step in the aerobic bacterial catabolism of PAHs is typically the oxidation of the aromatic ring by a dioxygenase enzyme, leading to the formation of a cis-dihydrodiol. researchgate.net For fluoranthene, dioxygenation can occur at different positions, including the C-1,2-, C-2,3-, and C-7,8- positions. researchgate.net The resulting dihydrodiols are then dehydrogenated to form dihydroxy-PAHs (catechols), which are substrates for ring-cleavage enzymes.

The presence of the chloromethyl group on the fluoranthene ring may affect the rate and pathway of microbial degradation. Some microorganisms are capable of degrading chlorinated aromatic compounds. rsc.org The degradation could proceed via initial attack on the fluoranthene ring system, or potentially through initial transformation of the chloromethyl group. If the initial attack is on the aromatic rings, a chlorinated catechol intermediate would be formed, which could then undergo ring cleavage. Alternatively, some microorganisms might be able to dehalogenate the molecule as an initial step. Fungi, particularly white-rot fungi, are also known to degrade PAHs, including fluoranthene. scielo.brsemanticscholar.org

Table 2: Genera of Microorganisms with Known Fluoranthene Degrading Capabilities

| Microbial Group | Representative Genera |

|---|---|

| Bacteria | Mycobacterium, Alcaligenes, Pseudomonas, Bacillus, Herbaspirillum, Rhodococcus, Sphingomonas, Cycloclasticus pjoes.comresearchgate.netnih.gov |

| Fungi | Penicillium, Fusarium, Trichoderma, Talaromyces, Phanerochaete scielo.brmdpi.com |

This table lists microorganisms known to degrade the parent compound, fluoranthene. Specific studies on this compound degrading microorganisms are not currently available.

The enzymatic machinery of microorganisms is responsible for the breakdown of complex organic molecules like this compound.

Intracellular Enzymes: In bacteria, the key enzymes for the initial steps of PAH degradation are ring-hydroxylating dioxygenases . nih.gov These are typically multi-component enzyme systems that incorporate both atoms of molecular oxygen into the aromatic ring. Following the formation of dihydrodiols, dehydrogenases catalyze the formation of catechols. The aromatic ring is then cleaved by dioxygenases , which can be either ortho- or meta-cleavage enzymes. In fungi and yeasts, cytochrome P450 monooxygenases are important intracellular enzymes that initiate PAH degradation by forming epoxides, which are subsequently hydrolyzed by epoxide hydrolases to trans-dihydrodiols. researchgate.netmdpi.com

Extracellular Enzymes: White-rot fungi secrete powerful, non-specific extracellular enzymes that are involved in the degradation of lignin (B12514952) and a wide range of pollutants, including PAHs. These include lignin peroxidase (LiP) , manganese peroxidase (MnP) , and laccases . nih.gov These enzymes generate highly reactive radicals that can oxidize the aromatic structure of this compound, leading to its breakdown. The degradation of PAHs by these extracellular enzymes is often a co-metabolic process, meaning the fungus does not use the PAH as its primary carbon source.

The enzymatic transformation of the chloromethyl group itself could also occur. Dehalogenases are enzymes that can cleave carbon-halogen bonds, and their involvement in the degradation of this compound is plausible, although not yet demonstrated. The generation of reactive oxygen species during the enzymatic oxidation of PAH metabolites can also contribute to further degradation. acs.org

Table 3: Key Enzyme Systems in the Biotransformation of PAHs

| Enzyme Class | Type | Cellular Location | Typical Organisms | Role in PAH Degradation |

|---|---|---|---|---|

| Oxygenases | Ring-hydroxylating dioxygenase | Intracellular | Bacteria | Initial oxidation of aromatic rings to cis-dihydrodiols |

| Cytochrome P450 monooxygenase | Intracellular | Fungi, Yeasts, Bacteria | Initial oxidation of aromatic rings to epoxides | |

| Dehydrogenases | Dihydrodiol dehydrogenase | Intracellular | Bacteria | Conversion of dihydrodiols to catechols |

| Ligninolytic Enzymes | Lignin peroxidase (LiP) | Extracellular | White-rot fungi | Oxidative degradation of the aromatic structure |

| Manganese peroxidase (MnP) | Extracellular | White-rot fungi | Oxidative degradation of the aromatic structure |

This table summarizes the major enzyme classes involved in the degradation of PAHs, which are expected to be relevant for this compound.

Identification and Structural Determination of Environmental Transformation Products of this compound

The environmental transformation of this compound, a substituted polycyclic aromatic hydrocarbon (PAH), can lead to a variety of transformation products through both abiotic and biotic processes. While specific studies on this compound are limited, the fate of its parent compound, fluoranthene, and other chlorinated PAHs has been investigated, providing a basis for predicting its potential environmental transformation products. The identification and structural elucidation of these products are critical for a comprehensive understanding of the environmental fate and potential risks associated with this compound.

The transformation of this compound in the environment is expected to involve modifications to both the fluoranthene ring system and the chloromethyl substituent. Abiotic degradation is primarily driven by photolysis, where the compound can undergo direct or indirect photochemical reactions in the atmosphere or surface waters. Biotic degradation, mediated by microorganisms such as bacteria and fungi, typically involves enzymatic reactions that introduce functional groups and cleave the aromatic rings.

The structural determination of these transformation products relies on a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC) is often used for the separation of complex mixtures of PAH metabolites. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for identifying metabolites by providing information on their molecular weight and fragmentation patterns. For unambiguous structure elucidation, nuclear magnetic resonance (NMR) spectroscopy is indispensable, providing detailed information about the chemical environment of individual atoms within a molecule.

Hypothesized Environmental Transformation Products of this compound

Based on the known metabolic pathways of fluoranthene and chlorinated aromatic compounds, several transformation products of this compound can be hypothesized. These can be broadly categorized based on the type of transformation.

Interactive Data Table: Potential Transformation Products of this compound

| Product Category | Potential Transformation Products | Formation Pathway | Key Structural Features |

| Oxidation of the Aromatic Ring | 3-Chloromethyl-hydroxyfluoranthenes | Biotic (e.g., cytochrome P450 monooxygenases) | Addition of one or more hydroxyl (-OH) groups to the fluoranthene backbone. |

| 3-Chloromethyl-fluoranthene-dihydrodiols | Biotic (e.g., dioxygenase enzymes) | Addition of two hydroxyl groups across a double bond in the aromatic ring. | |

| 3-Chloromethyl-fluoranthene-quinones | Abiotic (photoxidation) or Biotic | Formation of quinone structures on the fluoranthene ring. | |

| Transformation of the Chloromethyl Group | 3-(Hydroxymethyl)fluoranthene | Biotic or Abiotic Hydrolysis | Replacement of the chlorine atom with a hydroxyl group. |

| 3-Fluoranthenecarboxaldehyde | Biotic Oxidation | Oxidation of the hydroxymethyl group to an aldehyde. | |

| 3-Fluoranthenecarboxylic acid | Biotic Oxidation | Further oxidation of the aldehyde group to a carboxylic acid. | |

| Ring Fission Products | Phthalic acid derivatives | Biotic (bacterial degradation) | Cleavage of the aromatic rings leading to smaller, more polar compounds. |

| Protocatechuic acid derivatives | Biotic (fungal degradation) | Cleavage of the aromatic rings leading to catechols and their derivatives. | |

| Dechlorination Products | 3-Methylfluoranthene | Reductive dechlorination | Removal of the chlorine atom from the methyl group. |

Detailed Research Findings on Analogous Compounds

Studies on the biodegradation of fluoranthene by various microorganisms have identified several key intermediates. For instance, fungi are known to metabolize fluoranthene to trans-2,3-dihydroxy-2,3-dihydrofluoranthene (B14420956) and 9-hydroxyfluoranthene. Bacteria, on the other hand, often degrade fluoranthene through dioxygenation at the C-1,2 and C-7,8 positions, leading to the formation of cis-dihydrodiols, which can be further metabolized to catechols and subsequently undergo ring cleavage.

For chlorinated aromatic compounds, microbial degradation can proceed via reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom, or through oxidative pathways where the chlorine atom is removed after the aromatic ring is cleaved. The chloromethyl group in this compound is susceptible to nucleophilic substitution, such as hydrolysis to form the corresponding alcohol, 3-(hydroxymethyl)fluoranthene. This alcohol can then be oxidized to an aldehyde and a carboxylic acid.

The structural determination of such metabolites from environmental samples presents a significant analytical challenge due to their low concentrations and the complexity of the environmental matrix. Advanced analytical techniques are crucial for their successful identification.

Interactive Data Table: Analytical Techniques for the Structural Determination of PAH Transformation Products

| Analytical Technique | Information Obtained | Application in Structural Determination |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a mixture. | Isolation of individual transformation products for further analysis. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation patterns of volatile compounds. | Identification of thermally stable and volatile transformation products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight and fragmentation patterns of non-volatile compounds. | Identification of a wide range of polar and non-polar transformation products. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass of a molecule. | Determination of the elemental composition of transformation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical structure, including connectivity and stereochemistry. | Unambiguous structural elucidation of isolated transformation products. |

| Infrared (IR) Spectroscopy | Information on the functional groups present in a molecule. | Confirmation of the presence of specific functional groups (e.g., -OH, -C=O). |

Metabolic Transformation Pathways of 3 Chloromethylfluoranthene in Model Biological Systems Mechanistic Chemical Focus

Enzymatic Biotransformation Reactions in In Vitro Systems and Non-Human Organismal Models

The initial steps in the metabolism of 3-Chloromethylfluoranthene likely involve the introduction or exposure of functional groups, preparing it for subsequent conjugation and elimination.

The primary route for the initial biotransformation of lipophilic compounds like this compound is oxidative metabolism, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov These heme-containing monooxygenases are found in high concentrations in the liver and other tissues of various organisms. nih.govufl.edu The reactions catalyzed by CYPs typically involve the addition of an oxygen atom to the substrate. nih.gov For this compound, this would likely result in the formation of various hydroxylated metabolites on the aromatic fluoranthene (B47539) core. The chloromethyl group may also undergo oxidation.

Flavin-containing monooxygenases (FMOs) represent another class of enzymes that could potentially contribute to the oxidative metabolism of this compound, although they typically target heteroatom-containing compounds.

Following Phase I oxidation, the newly introduced or exposed functional groups on the this compound molecule can undergo Phase II conjugation reactions. nih.govuomus.edu.iq These reactions involve the attachment of endogenous, water-soluble molecules, which significantly increases the polarity of the xenobiotic, facilitating its excretion. slideshare.net

Glucuronidation: This is a common conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups. slideshare.net The hydroxylated metabolites of this compound would be prime substrates for this reaction.

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated metabolites. slideshare.net This process also results in a more water-soluble sulfate (B86663) conjugate.

Glutathione (B108866) Conjugation: The electrophilic nature of the chloromethyl group, or potentially reactive epoxide intermediates formed during aromatic hydroxylation, could make this compound a substrate for glutathione S-transferases (GSTs). This would involve the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon, leading to the formation of a glutathione conjugate. uomus.edu.iq This conjugate can be further metabolized to mercapturic acids before excretion. uomus.edu.iq

Structural Elucidation and Identification of Stable and Intermediate Metabolites

The identification and structural elucidation of metabolites are critical for understanding the biotransformation pathways of a compound. Modern analytical techniques are instrumental in this process. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for detecting and identifying potential metabolites in complex biological matrices. criver.com Nuclear magnetic resonance (NMR) spectroscopy is often employed for the definitive structural confirmation of isolated metabolites. nih.gov

While specific metabolites of this compound have not been reported, a hypothetical metabolic scheme can be proposed based on the known metabolism of similar polycyclic aromatic hydrocarbons (PAHs).

Table 1: Hypothetical Metabolites of this compound

| Metabolite Type | Potential Structure | Formation Pathway |

| Phase I Metabolites | ||

| Monohydroxy-3-chloromethylfluoranthene | Hydroxyl group on the fluoranthene ring | Cytochrome P450-mediated oxidation |

| Dihydrodiol-3-chloromethylfluoranthene | Diol formation on the fluoranthene ring | Epoxide hydrolase action on an epoxide intermediate |

| 3-Hydroxymethylfluoranthene | Oxidation of the chloromethyl group | Cytochrome P450-mediated oxidation |

| Phase II Metabolites | ||

| This compound-glucuronide | Glucuronic acid conjugated to a hydroxylated metabolite | UDP-glucuronosyltransferase activity |

| This compound-sulfate | Sulfate group conjugated to a hydroxylated metabolite | Sulfotransferase activity |

| This compound-glutathione conjugate | Glutathione conjugated at the chloromethyl position or ring epoxide | Glutathione S-transferase activity |

This table is interactive and can be sorted by clicking on the column headers.

Investigation of Enzyme Specificity and Regioselectivity in Chemical Transformations

The metabolism of xenobiotics is often characterized by enzyme specificity and regioselectivity. Different isoforms of cytochrome P450 enzymes exhibit varying substrate specificities and catalyze oxidations at different positions on a molecule. ufl.edunih.gov For instance, some CYP isoforms might preferentially hydroxylate one aromatic ring of the fluoranthene core over another. The position of the chloromethyl substituent on the fluoranthene ring will likely influence the regioselectivity of the enzymatic attack due to steric and electronic effects.

Investigating which specific CYP isoforms are involved in the metabolism of this compound would typically involve in vitro studies using recombinant human CYP enzymes or liver microsomes from different species in the presence of specific CYP inhibitors. nih.gov

Comparative Analysis of Metabolic Pathways Across Different Biological Systems (Non-Human)

Significant interspecies differences can exist in the expression and activity of metabolic enzymes, leading to variations in the metabolic pathways of a xenobiotic. nih.gov For example, the profile of metabolites of this compound produced in rat liver microsomes might differ from that produced in fish or avian liver microsomes. These differences can be both quantitative (the amount of each metabolite formed) and qualitative (the types of metabolites produced).

A comparative analysis of the metabolism of this compound across different non-human biological systems would provide valuable insights into the potential for species-specific metabolic activation or detoxification pathways. Such studies are crucial for extrapolating metabolic data from animal models to other organisms.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Chloromethylfluoranthene

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing 3-Chloromethylfluoranthene, especially in complex matrices. The choice between liquid and gas chromatography is primarily dictated by the sample matrix, required sensitivity, and the specific analytical objective.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV-Vis, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC using a C18 column is typically the method of choice, allowing for efficient separation from other PAHs and related compounds based on hydrophobicity. The effectiveness of HPLC is greatly enhanced by the use of highly sensitive and selective detectors.

UV-Vis Detection: The extensive π-conjugated system of the fluoranthene (B47539) core in this compound results in strong absorption of ultraviolet (UV) and visible light. A UV-Vis detector, particularly a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector, can monitor absorbance at multiple wavelengths simultaneously, providing both quantitative data and a characteristic UV spectrum that aids in peak identification. A common wavelength for monitoring PAHs is 254 nm. ingenieria-analitica.com

Fluorescence Detection (FLD): PAHs and their derivatives are often naturally fluorescent, making fluorescence detection an exceptionally sensitive and selective technique. ingenieria-analitica.comhplc.eu The fluoranthene moiety imparts strong native fluorescence to the this compound molecule. By setting specific excitation and emission wavelengths, the detector can selectively measure the analyte with minimal interference from non-fluorescent matrix components, achieving very low detection limits. researchgate.netnih.gov Wavelength programming can be employed to optimize the signal for different fluorescent compounds in a single chromatographic run. ingenieria-analitica.com

Electrochemical Detection (ECD): While less common for PAH analysis than UV or fluorescence, electrochemical detection can offer high sensitivity for compounds that are electrochemically active (i.e., can be oxidized or reduced). The aromatic system of this compound could potentially be oxidized at a sufficient positive potential on a working electrode, generating a measurable current proportional to its concentration. This modality provides an alternative route for selective detection.

Table 1: Comparison of HPLC Detection Modalities for this compound

| Detector Type | Principle | Applicability to this compound | Advantages | Limitations |

|---|---|---|---|---|

| UV-Vis (DAD/PDA) | Measures absorbance of UV-Visible light by the analyte. | High | Universal for aromatic compounds, provides spectral information for identification. | Moderate sensitivity, less selective in complex matrices. |

| Fluorescence (FLD) | Measures light emitted by the analyte after excitation at a specific wavelength. | High | Excellent sensitivity and high selectivity. hplc.eu | Not all compounds fluoresce; signal can be quenched by matrix components. |

| Electrochemical (EC) | Measures the current generated by the oxidation or reduction of the analyte. | Potential | High sensitivity and selectivity. | Limited to electroactive compounds; mobile phase must be conductive. |

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., FID, ECD)

Gas Chromatography (GC) is the preferred method for volatile and semi-volatile compounds that are thermally stable, making it well-suited for the analysis of this compound. The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. cedre.fr

Flame Ionization Detector (FID): The FID is a robust and widely used detector for organic compounds. It produces a current when the carbon-containing analyte is burned in a hydrogen-air flame. While it provides excellent quantitative results over a wide linear range, it is a universal detector and thus offers limited selectivity, which can be a drawback when analyzing complex samples containing many interfering organic compounds. uctm.edu

Electron Capture Detector (ECD): The ECD is a highly selective and sensitive detector for electrophilic compounds, particularly those containing halogens. uctm.edu The detector contains a radioactive source (e.g., ⁶³Ni) that emits beta particles, creating a stable current in the detector cell. When an electronegative compound like this compound passes through, it captures electrons, causing a decrease in the current that is measured as a positive signal. Due to the chlorine atom, the ECD is an ideal choice for trace-level quantification of this compound in environmental matrices where high selectivity is crucial.

Table 2: Comparison of GC Detectors for this compound

| Detector Type | Principle | Applicability to this compound | Advantages | Limitations |

|---|---|---|---|---|

| Flame Ionization (FID) | Measures ions produced during the combustion of organic compounds in a flame. | High | Robust, reliable, wide linear range, responds to nearly all organic compounds. | Non-selective, destroys the sample. |

| Electron Capture (ECD) | Measures the capture of electrons by electronegative compounds. | Excellent | Extremely sensitive to halogenated compounds, highly selective. | Not responsive to non-electronegative compounds, limited linear range. |

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is the definitive method for the structural confirmation and trace analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., Time-of-Flight or Orbitrap) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This capability allows for the determination of the precise elemental formula of the parent ion of this compound (C₁₇H₁₁Cl), distinguishing it from other isobaric compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): MS/MS provides an additional dimension of specificity and structural information. cedre.fr In this technique, the molecular ion of this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to break it into characteristic fragment ions, and these fragments are then analyzed in a second mass analyzer. uctm.edu This process confirms the identity of the compound by creating a specific fragmentation fingerprint and is invaluable for quantifying the analyte in highly complex samples by using Multiple Reaction Monitoring (MRM). uctm.edunih.gov

Ionization Techniques and Fragmentation Patterns for Compound Identification

For GC-MS analysis, Electron Ionization (EI) is the most common ionization technique. In EI, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is predictable and serves as a chemical fingerprint.

The mass spectrum of this compound is expected to show:

A Molecular Ion Cluster: Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks at m/z 250 and m/z 252, with a relative intensity ratio of approximately 3:1. chemguide.co.ukneu.edu.tr This isotopic pattern is a clear indicator of the presence of one chlorine atom.

Key Fragment Ions: The primary fragmentation pathways involve the cleavage of the bonds in the chloromethyl substituent.

Loss of a Chlorine Radical (Cl•): Cleavage of the C-Cl bond would result in a highly stable benzyl-type cation at m/z 215 ([M-35]⁺).

Loss of a Chloromethyl Radical (•CH₂Cl): Cleavage of the bond between the aromatic ring and the substituent would yield the very stable fluoranthenyl cation at m/z 202. This is often a base peak for substituted PAHs. libretexts.org

Table 3: Predicted Key Mass Fragments of this compound (using ³⁵Cl)

| Ion Description | Proposed Structure | Neutral Loss | Predicted m/z |

|---|---|---|---|

| Molecular Ion | [C₁₇H₁₁³⁵Cl]⁺• | - | 250 |

| [M-Cl]⁺ Fragment | [C₁₇H₁₁]⁺ | Cl• | 215 |

| [M-CH₂Cl]⁺ Fragment | [C₁₆H₉]⁺ | •CH₂Cl | 202 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of a molecule. rsc.org It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

For this compound, the expected NMR spectra would feature distinct signals corresponding to the aromatic fluoranthene core and the aliphatic chloromethyl side chain.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by:

Aromatic Region (δ ≈ 7.5-8.5 ppm): A series of complex, overlapping signals (doublets, triplets, and multiplets) corresponding to the nine protons on the fluoranthene ring system. The precise chemical shifts and coupling patterns would depend on the specific position of each proton relative to the substituent and neighboring protons.

Aliphatic Region (δ ≈ 4.8-5.2 ppm): A sharp, distinct singlet corresponding to the two equivalent protons of the -CH₂Cl group. oregonstate.educhemistrysteps.com This signal is shifted significantly downfield from typical aliphatic protons due to the deshielding effects of both the adjacent electronegative chlorine atom and the aromatic ring current. Its integration value would be 2H.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information:

Aromatic Region (δ ≈ 120-140 ppm): A number of signals for the 16 carbons of the fluoranthene core. The exact number of signals would depend on the molecular symmetry. The carbon atom directly bonded to the chloromethyl group (C-3) would be identifiable through 2D NMR techniques (like HMBC and HSQC).

Aliphatic Region (δ ≈ 40-45 ppm): A single peak corresponding to the carbon of the -CH₂Cl group. libretexts.org Its chemical shift is influenced by the attached chlorine atom.

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 7.5 - 8.5 | Multiplets (m) | 9H |

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (Ar-C) | 120 - 140 |

Table of Compounds

| Compound Name |

|---|

| This compound |

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC) NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their chemical environments. The aromatic protons on the fluoranthene core would appear in the downfield region (typically 7-9 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to each other and the chloromethyl substituent. The methylene (B1212753) protons of the -CH₂Cl group would likely appear as a singlet in the range of 4.5-5.0 ppm, shifted downfield due to the electronegativity of the chlorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the approximate range of 120-140 ppm, while the carbon of the chloromethyl group would be expected at a higher field (around 45-55 ppm).

Two-Dimensional NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic rings. Cross-peaks in the COSY spectrum would connect coupled protons, aiding in the assignment of the complex aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak would link a proton signal to the signal of the carbon it is attached to, providing a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons. For instance, correlations from the methylene protons of the -CH₂Cl group to the aromatic carbons of the fluoranthene ring would confirm the position of substitution.

¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| Data not available | Data not available |

Quantitative NMR (qNMR) for Concentration Determination

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration of a substance in a solution. To quantify this compound, a known amount of an internal standard (a compound with a known concentration and purity that does not have overlapping signals with the analyte) would be added to the sample. The concentration of this compound can then be calculated by comparing the integral of one of its well-resolved ¹H NMR signals (e.g., the singlet from the -CH₂Cl protons) to the integral of a known signal from the internal standard. The key advantages of qNMR are its high precision, accuracy, and the fact that it is a primary ratio method, meaning it does not require a calibration curve using the analyte itself.

Spectroscopic Methods for Complementary Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-H bending (out-of-plane): Strong bands in the 650-900 cm⁻¹ region, which are often characteristic of the substitution pattern on the aromatic ring.

C-Cl stretching: Generally found in the 600-800 cm⁻¹ region.

CH₂ bending (scissoring): Around 1465 cm⁻¹.

Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Analysis